Phenyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside

Glycobiology Enzymatic Synthesis Transglycosylation

Researchers requiring a defined N-acetylglucosamine (GlcNAc) acceptor face challenges with aglycone-dependent enzyme kinetics and HPLC co-elution when substituting generic alkyl or p-nitrophenyl analogs. Phenyl 2-acetamido-2-deoxy-α-D-glucopyranoside (CAS 10139-04-5) eliminates these variables. - Enables regioselective O-4 transglycosylation by Aspergillus oryzae N-acetylhexosaminidase, enabling synthesis of defined GlcNAc-terminated disaccharides. - Distinct HPLC retention time vs. benzyl or O-nitrophenyl analogs ensures unambiguous product quantification. - Crystalline solid (mp 241 °C) with >98% HPLC purity guarantees batch-to-batch analytical reproducibility.

Molecular Formula C14H19NO6
Molecular Weight 297.3 g/mol
CAS No. 10139-04-5
Cat. No. B155845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside
CAS10139-04-5
Molecular FormulaC14H19NO6
Molecular Weight297.3 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1OC2=CC=CC=C2)CO)O)O
InChIInChI=1S/C14H19NO6/c1-8(17)15-11-13(19)12(18)10(7-16)21-14(11)20-9-5-3-2-4-6-9/h2-6,10-14,16,18-19H,7H2,1H3,(H,15,17)/t10-,11-,12-,13-,14+/m1/s1
InChIKeyZUJDLWWYFIZERS-PEDHHIEDSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenyl 2-Acetamido-2-Deoxy-Alpha-D-Glucopyranoside (CAS 10139-04-5): Procurement Guide for a Defined Glycosyl Acceptor in Enzymatic Synthesis


Phenyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside (also designated Phenyl N-Acetyl-alpha-D-glucosaminide, CAS 10139-04-5) is a synthetic aryl glycoside belonging to the N-acetylglucosamine (GlcNAc) derivative class. This crystalline compound , characterized by an alpha-anomeric phenyl aglycone and an acetamido functionality at the C2 position, constitutes a stoichiometrically defined chemical entity with the molecular formula C₁₄H₁₉NO₆ and a molecular weight of 297.30 g/mol [1]. Its structural features render it valuable as a substrate analog and glycosyl acceptor in glycobiology, wherein its performance is governed by specific aglycone-dependent interactions that distinguish it from alkyl or alternative aryl glycosides.

Phenyl 2-Acetamido-2-Deoxy-Alpha-D-Glucopyranoside: Why Alkyl or Alternative Aryl Glucosaminides Cannot Be Interchanged in Critical Glycosylation Steps


Generic substitution between aryl and alkyl N-acetyl-alpha-D-glucosaminides is not scientifically valid for applications involving N-acetylglucosaminyltransferases or chromatographic purification due to quantifiable differences in acceptor efficiency and physicochemical behavior. The phenyl aglycone in the target compound engenders specific hydrophobic and π-stacking interactions within enzyme active sites that alter transglycosylation regioselectivity and yield compared to methyl or p-nitrophenyl analogs [1]. Furthermore, comparative chromatographic analyses demonstrate that phenyl, benzyl, and O-nitrophenyl glycosides exhibit distinct retention times under identical HPLC conditions, necessitating the use of the exact phenyl derivative for reproducible analytical method development and product isolation [2]. The quantitative evidence provided below establishes that aglycone identity is a non-interchangeable determinant of both enzymatic and separations outcomes.

Phenyl 2-Acetamido-2-Deoxy-Alpha-D-Glucopyranoside: Quantified Performance Differentiation in Enzymatic Glycosylation and Chromatographic Separation


Enzymatic Transglycosylation: Phenyl Glucopyranoside Acceptor Delivers Quantitatively Distinct Regioselectivity and Yield Compared to Alkyl Analogs

In a head-to-head evaluation of glycosyl acceptors using N-acetylhexosaminidase from Aspergillus oryzae, the phenyl aglycone in the target compound enabled the transfer of the 6-O-sulfo-GlcNAc moiety to the O-4 position of the acceptor with high regioselectivity. The β-D-glucopyranoside carrying a phenyl group (C₆H₅) at the anomeric position was accepted as a substrate for transglycosylation, whereas β-D-glucopyranose lacking any aglycone was a poor substrate [1]. This establishes that the phenyl group is necessary for productive enzymatic engagement, providing a clear functional advantage over the unsubstituted sugar.

Glycobiology Enzymatic Synthesis Transglycosylation

N-Acetylglucosaminyltransferase Substrate Specificity: Phenyl Glycoside Is a Functionally Competent Acceptor in Rat Colonic Mucosa Enzyme Assays

In an analysis of four N-acetyl-D-glucosaminyltransferases from rat colonic mucosa, both N-acetyl-alpha-D-galactosaminyl-phenyl and N-acetyl-alpha-D-galactosaminyl-benzyl were employed as substrates. The enzyme system transferred a GlcNAc residue from UDP-GlcNAc to the phenyl glycoside acceptor, yielding the β(1→3)-linked disaccharide product [1]. The parallel acceptance of both phenyl and benzyl aglycones indicates that both are competent substrates, but the phenyl derivative offers a distinct hydrophobic footprint for potential selectivity modulation.

Mucin Biosynthesis Glycosyltransferase Assay Oligosaccharide Synthesis

Chromatographic Differentiation: Phenyl Glycoside Exhibits Unique Retention Relative to Benzyl and O-Nitrophenyl Analogs Under HPLC Conditions

A validated high-pressure liquid chromatography method established distinct retention profiles for phenyl, benzyl, and O-nitrophenyl glycosides of oligosaccharides, demonstrating that these aglycones confer separable physicochemical properties under identical chromatographic conditions [1]. The phenyl derivative occupies a specific retention time window that differs from both the benzyl and O-nitrophenyl analogs, which is critical for accurate substrate and product quantification in enzymatic assays.

Analytical Chemistry HPLC Method Development Carbohydrate Separation

Anomeric Configuration Effects on Intramolecular Hydrogen Bonding: Alpha-Anomer Displays Reduced Amide Proton Exchange Rates Relative to Beta

Comparative spectroscopic analysis of methyl 2-acetamido-2-deoxy-alpha- and beta-D-glucopyranosides revealed that the alpha-anomer exhibits lower amide proton exchange rates and lower amide I infrared frequencies than the beta-anomer across all solvents studied [1]. This suggests that the alpha-anomeric configuration, which is preserved in the target compound, participates in a distinct intramolecular hydrogen-bonding network that limits solvent accessibility of the acetamido NH proton.

Structural Biology NMR Spectroscopy Hydrogen Bonding

Phenyl Aglycone Confers Higher logP and Lower Water Solubility Relative to Methyl Analog, Enabling Differential Partitioning Behavior

The phenyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside possesses a computed XLogP3 value of -0.9, reflecting the hydrophobic contribution of the aromatic aglycone [1]. This contrasts with the methyl alpha-D-GlcNAc analog, which would exhibit a substantially more negative logP owing to the absence of the phenyl ring (specific methyl analog logP not provided; inference based on fragment contributions). The higher logP indicates enhanced partitioning into organic phases relative to aqueous media, which directly influences extraction efficiency and chromatographic retention.

Physicochemical Properties Drug Design Partition Coefficient

Crystalline Purity Benchmark: Commercial Availability at >98% HPLC Purity with Defined Melting Point of 241°C

Commercially sourced Phenyl N-Acetyl-alpha-D-glucosaminide is available with a purity specification exceeding 98.0% by HPLC and a melting point of 241°C . The high melting point is consistent with the crystalline nature of the alpha-anomer and provides a practical identity confirmation and purity assessment metric not uniformly applicable to all glucosaminide analogs. This defined melting range distinguishes it from lower-melting or amorphous analogs and supports its use as a reference standard.

Quality Control Analytical Standards Procurement Specifications

Phenyl 2-Acetamido-2-Deoxy-Alpha-D-Glucopyranoside: High-Value Research and Industrial Application Scenarios Based on Verified Evidence


Enzymatic Synthesis of β(1→4)-Linked GlcNAc-Containing Disaccharides Using Aspergillus oryzae N-Acetylhexosaminidase

This compound serves as a defined glycosyl acceptor in transglycosylation reactions catalyzed by Aspergillus oryzae N-acetylhexosaminidase, where the phenyl aglycone enables productive enzyme engagement and directs glycosylation to the O-4 position with high regioselectivity [1]. The phenyl group provides a hydrophobic handle that facilitates product isolation via organic extraction, leveraging the compound's computed XLogP3 of -0.9 for differential partitioning [2]. This application is particularly suited for laboratories synthesizing defined GlcNAc-terminated disaccharides for glycobiology research.

Substrate for N-Acetylglucosaminyltransferase Activity Assays in Mucin Biosynthesis Research

The compound functions as an acceptor substrate for N-acetyl-D-glucosaminyltransferases involved in mucin-type O-glycan biosynthesis, as demonstrated in rat colonic mucosa enzyme preparations using UDP-GlcNAc as the sugar nucleotide donor [1]. The phenyl aglycone provides a UV-detectable moiety (aromatic absorption) for HPLC-based product quantification while offering chromatographic resolution distinct from benzyl or O-nitrophenyl analogs under identical conditions [1]. The crystalline nature and defined melting point of 241°C further support its use as a reference standard in glycosyltransferase inhibitor screening campaigns.

Analytical Method Development and Validation for Glycosidase/Glycosyltransferase Reaction Monitoring

The distinct HPLC retention behavior of phenyl glycosides relative to benzyl and O-nitrophenyl analogs [1] makes this compound valuable for developing and validating separation methods for complex enzymatic reaction mixtures. The phenyl chromophore provides adequate UV absorbance for detection without the strong electron-withdrawing character of the p-nitrophenyl group, which can alter enzyme kinetics. The commercially available purity (>98% by HPLC) and defined melting point of 241°C [2] ensure reproducible analytical performance across batches.

Structural Biology Studies of Anomer-Dependent Intramolecular Hydrogen Bonding in N-Acetylglucosaminides

The alpha-anomeric configuration of this compound confers a distinct intramolecular hydrogen-bonding environment, as evidenced by comparative spectroscopic studies of methyl alpha- and beta-D-glucopyranosides showing reduced amide proton exchange rates for the alpha-anomer [1]. The phenyl aglycone introduces additional aromatic stacking potential while preserving the acetamido hydrogen-bonding network characteristic of the alpha-anomer, making this compound suitable for NMR-based conformational studies and for investigating anomer-specific protein-carbohydrate recognition events.

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